molecular formula C16H26N2O2 B2866382 N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361750-40-3

N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2866382
CAS RN: 2361750-40-3
M. Wt: 278.396
InChI Key: CWWRZSLIYCCSCC-UHFFFAOYSA-N
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Description

N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential use in treating various neurological disorders such as anxiety, depression, and addiction.

Mechanism of Action

N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide acts as a selective antagonist of the mGluR5 receptor, which is involved in regulating the release of glutamate in the brain. By blocking the activity of this receptor, N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide can reduce the release of glutamate and modulate the activity of other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects in animal studies. It can reduce anxiety and depression-like behaviors, improve learning and memory, and reduce drug-seeking behavior in addiction models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise manipulation of this receptor compared to other non-selective antagonists. However, N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has limitations in terms of its pharmacokinetics and bioavailability, which can affect its efficacy in vivo.

Future Directions

For research on N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide include exploring its potential use in treating other neurological disorders such as Parkinson's disease and schizophrenia. There is also a need for further studies to optimize its pharmacokinetics and bioavailability for use in clinical settings. Additionally, research on the potential side effects and long-term effects of N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide use is needed to fully understand its safety and efficacy.

Synthesis Methods

N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multistep process involving the reaction of piperidine-4-carboxylic acid with N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-2-propyn-1-amine, followed by a series of chemical reactions to form the final product.

Scientific Research Applications

N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential use in treating various neurological disorders such as anxiety, depression, and addiction. It has also been studied for its potential use in treating Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

properties

IUPAC Name

N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-5-14(19)18-10-6-13(7-11-18)15(20)17(4)12(2)16(3)8-9-16/h5,12-13H,1,6-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWRZSLIYCCSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C)N(C)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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